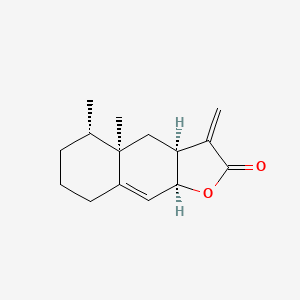

Eremofrullanolide

Description

Structure

3D Structure

Properties

CAS No. |

62870-69-3 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(3aS,4aR,5S,9aS)-4a,5-dimethyl-3-methylidene-4,5,6,7,8,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-11-7-13-12(8-15(9,11)3)10(2)14(16)17-13/h7,9,12-13H,2,4-6,8H2,1,3H3/t9-,12-,13-,15+/m0/s1 |

InChI Key |

OAPAQBTVYKCGMG-SUDQYYNISA-N |

SMILES |

CC1CCCC2=CC3C(CC12C)C(=C)C(=O)O3 |

Isomeric SMILES |

C[C@H]1CCCC2=C[C@H]3[C@@H](C[C@]12C)C(=C)C(=O)O3 |

Canonical SMILES |

CC1CCCC2=CC3C(CC12C)C(=C)C(=O)O3 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Eremofrullanolide

Phytochemical Exploration of Eremofrullanolide-Producing Organisms

Eremofrullanolide is a naturally occurring sesquiterpene lactone that has been identified in a diverse range of plant species. The exploration of these organisms has revealed significant variations in its concentration and the co-occurrence of related compounds. Phytochemical screening, a process of identifying the chemical constituents of plants, has been instrumental in mapping the distribution of this compound in the plant kingdom. iijls.comscholarsresearchlibrary.comnih.govwalshmedicalmedia.com This process typically involves the extraction of plant materials and subsequent analysis to identify the presence of various classes of secondary metabolites, including terpenoids. iijls.comnih.govwalshmedicalmedia.comayurvedjournal.com

Eremofrullanolide Presence in Liverworts (e.g., Frullania spp., Calypogeia spp.)

Liverworts, belonging to the division Marchantiophyta, are a significant source of eremofrullanolide and other sesquiterpenoids. gla.ac.ukscribd.com The genus Frullania is particularly notable for its rich and diverse chemical profile, with many species producing sesquiterpene lactones. researchgate.netresearchgate.net

Frullania dilatata is a well-documented source of eremofrullanolide. gla.ac.uk Studies have also revealed the presence of related compounds such as dihydroeremofrullanolide in this species. gla.ac.uk The chemical composition within the Frullania genus can be so distinct that it is used for chemosystematics, the classification of plants based on their chemical constituents. researchgate.netresearchgate.netresearchgate.net For instance, some Frullania species are categorized into chemotypes based on their dominant secondary metabolites, which can include sesquiterpene lactones, bibenzyls, or diterpenoids. researchgate.netresearchgate.net

The table below summarizes the occurrence of eremofrullanolide and related compounds in selected Frullania species.

| Species | Compound(s) | Reference(s) |

| Frullania dilatata | Eremofrullanolide, Dihydroeremofrullanolide | gla.ac.uk |

| Frullania tamarisci | (+)-Frullanolide | researchgate.net |

| Frullania probosciphora | Dihydroeremofrullanolide, Eremofrullanolide | bioone.org |

| Frullania brasiliensis | Eremophilane-type and eudesmane-type sesquiterpene lactones | bioone.org |

While Frullania is a prominent source, other liverwort genera like Calypogeia have also been investigated for their chemical constituents. researchgate.netoswego.edu Although specific reports on eremofrullanolide in Calypogeia are less common, the general phytochemical profile of liverworts suggests they are a promising area for discovering novel sesquiterpenoids. gla.ac.ukresearchgate.net

Eremofrullanolide Detection in Higher Plants (e.g., Daucus carota, Ferula spp.)

Eremofrullanolide is not exclusive to liverworts and has also been detected in higher plants. The family Apiaceae, which includes carrots (Daucus carota) and giant fennels (Ferula spp.), is a known source of this compound. The characteristic "carrot-like" odor of some liverworts, such as Jungermannia obovata, is attributed to certain terpenoids, highlighting a potential chemosystematic link between these distinct plant groups. gla.ac.ukresearchgate.net

The presence of eremofrullanolide and related eremophilane-type sesquiterpenes in these higher plants underscores the broad distribution of this chemical scaffold in nature.

Advanced Chromatographic and Extraction Techniques for Eremofrullanolide Isolation

The isolation of eremofrullanolide from its natural sources requires a combination of efficient extraction and purification techniques. The goal is to obtain the compound of interest in a pure form, free from other plant metabolites. rotachrom.com

Solvent Extraction Optimization for Eremofrullanolide Recovery

The initial step in isolating eremofrullanolide is solvent extraction, a process that separates soluble compounds from solid plant material. vinanhatrang.comcoleparmer.frorganomation.comdesmet.com The choice of solvent is critical and depends on the polarity of the target compound. vinanhatrang.commdpi.com

For the extraction of sesquiterpene lactones like eremofrullanolide, solvents of intermediate polarity are often employed. A common approach involves a multi-step process:

Initial Extraction: Dried and ground plant material is typically extracted with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. mdpi.com

Targeted Extraction: The plant residue is then extracted with a more polar solvent, such as diethyl ether, acetone, or ethanol, to solubilize the sesquiterpene lactones. bioone.orgcoleparmer.frmdpi.com

Solvent Removal: The solvent is then evaporated under reduced pressure, often using a rotary evaporator, to yield a crude extract containing eremofrullanolide. coleparmer.frorganomation.com

The efficiency of the extraction can be influenced by factors such as temperature, extraction time, and the particle size of the plant material. mdpi.com Successive extraction with solvents of increasing polarity can be a more efficient method for isolating a broader range of compounds. mdpi.com

The following table outlines a general solvent extraction procedure for plant material.

| Step | Procedure | Purpose | Reference(s) |

| 1. Preparation | Plant material is dried and ground. | To increase the surface area for solvent penetration. | bioone.org |

| 2. Extraction | The powdered material is soaked in a selected solvent (e.g., diethyl ether, methanol). | To dissolve the target compounds. | bioone.orgvinanhatrang.com |

| 3. Filtration | The mixture is filtered to separate the solid plant residue from the solvent extract. | To remove insoluble plant material. | coleparmer.fr |

| 4. Concentration | The solvent is evaporated from the filtrate. | To obtain a concentrated crude extract. | organomation.com |

Preparative Chromatography Methods for Eremofrullanolide Purification

Following solvent extraction, the resulting crude extract is a complex mixture of compounds. Preparative chromatography is the primary technique used to purify eremofrullanolide from this mixture. rotachrom.comchemexpress.comsorbtech.comdikmatech.com This method separates components based on their differential partitioning between a stationary phase and a mobile phase. rotachrom.com

Several chromatographic techniques are employed for the purification of natural products:

Column Chromatography: This is a fundamental preparative technique where the crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. sorbtech.com A solvent or a mixture of solvents (the mobile phase) is passed through the column, and the compounds separate based on their affinity for the stationary phase. Fractions are collected and analyzed, and those containing the pure compound are combined.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a more advanced and efficient method that uses high pressure to force the mobile phase through a column with smaller particle sizes, resulting in higher resolution and faster separations. chemexpress.comdikmatech.com It is often used for the final purification steps to achieve high purity. chemexpress.com Different types of HPLC, such as reversed-phase (RP-HPLC) and normal-phase (NP-HPLC), can be used depending on the polarity of the target compound. chemexpress.com

Thin-Layer Chromatography (TLC): While primarily an analytical technique, TLC is crucial for monitoring the progress of column chromatography separations and for identifying the fractions containing the desired compound. bioone.org

The choice of chromatographic method and the specific conditions (e.g., stationary phase, mobile phase composition) are optimized to achieve the best possible separation and yield of pure eremofrullanolide. dikmatech.comwaters.com

Biosynthetic Pathways and Precursor Studies of Eremofrullanolide

Proposed Biogenetic Routes to Eremofrullanolide and Related Sesquiterpenes

The biosynthesis of sesquiterpenes, including eremofrullanolide, begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These are generated through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. mdpi.commdpi.com The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 intermediate, farnesyl diphosphate (FPP), which is the direct precursor to all sesquiterpenes. mdpi.comroyalsocietypublishing.org

The formation of the characteristic eremophilane (B1244597) skeleton of eremofrullanolide from the linear FPP precursor involves a series of cyclization and rearrangement reactions. It is proposed that FPP first cyclizes to form a germacrane (B1241064) intermediate. Subsequent protonation and a 1,2-hydride shift, followed by a second cyclization and a methyl migration (a Wagner-Meerwein rearrangement), lead to the formation of the eremophilane carbocation. This cation then undergoes further oxidative modifications and lactonization to yield eremofrullanolide.

Studies on related sesquiterpenes found in liverworts, such as those from the genus Frullania, have contributed to the understanding of these biosynthetic pathways. gla.ac.ukresearchgate.net For instance, the co-occurrence of eremofrullanolide with other sesquiterpene lactones in Frullania dilatata suggests a shared biosynthetic origin from a common precursor. gla.ac.uk

The production of sesquiterpene lactones (STLs) like eremofrullanolide is not isolated to a single plant family. While particularly abundant in the Asteraceae family, STLs are also found in other families such as Apiaceae, Magnoliaceae, and in non-angiosperm plants like liverworts. royalsocietypublishing.orgtandfonline.com This widespread distribution across distantly related plant lineages suggests that the biosynthetic machinery for producing these compounds may have evolved multiple times independently or that the core pathways are ancient and have been selectively retained or lost in different lineages.

The fundamental pathways leading to the sesquiterpene backbones are highly conserved. The initial steps, from IPP and DMAPP to FPP, are universal in terpenoid biosynthesis. mdpi.com The diversification occurs with the action of terpene synthases (TPSs), which catalyze the cyclization of FPP into a vast array of sesquiterpene skeletons. mdpi.com Subsequent modifications by enzymes like cytochrome P450 monooxygenases (CYP450s) introduce further structural diversity, leading to the thousands of known sesquiterpenoids. tandfonline.com The presence of similar classes of enzymes (e.g., CYP71 family) involved in STL biosynthesis across different plant families points to a degree of conserved enzymatic machinery. tandfonline.com

The biosynthesis of eremofrullanolide from its acyclic precursor, FPP, is a multi-step process catalyzed by a series of specific enzymes. nih.govnih.gov

Terpene Synthase (TPS): The initial and most critical step is the cyclization of FPP. A specific sesquiterpene synthase catalyzes the formation of the initial carbocation and guides the subsequent cyclization and rearrangement cascade to form the eremophilane skeleton. mdpi.com While the specific TPS for eremofrullanolide has not been definitively identified, it is expected to belong to the TPS-a subfamily, which is primarily responsible for sesquiterpene synthesis. mdpi.com

Cytochrome P450 Monooxygenases (CYP450s): Following the formation of the hydrocarbon scaffold, a series of oxidative reactions are required. CYP450s are key enzymes in this phase, responsible for introducing hydroxyl groups and other functionalities onto the eremophilane backbone. tandfonline.com These hydroxylations are crucial for the subsequent formation of the lactone ring.

Dehydrogenases: After hydroxylation, dehydrogenase enzymes are likely involved in the oxidation of a specific hydroxyl group to a carboxylic acid.

Lactone Synthase/Enoyl-CoA Hydratase: The final step is the formation of the characteristic γ-lactone ring. This is thought to occur via an intramolecular esterification (lactonization) between the newly formed carboxylic acid and a nearby hydroxyl group. This reaction may be catalyzed by a specific lactone synthase or could potentially occur spontaneously under favorable conditions.

The entire process is a cascade of enzymatic reactions, where the product of one enzyme becomes the substrate for the next, leading to the complex final structure of eremofrullanolide. nih.gov

Comparative Biosynthesis with Other Drimane-Type and Eudesmane-Type Sesquiterpenoids

Eremofrullanolide belongs to the eremophilane class of sesquiterpenoids, which is structurally related to other bicyclic sesquiterpenoids like those of the drimane (B1240787) and eudesmane (B1671778) types. All three classes share a common origin from FPP but diverge in their cyclization pathways.

Eudesmane-type: The biosynthesis of eudesmanolides, another major class of sesquiterpene lactones, also proceeds through a germacrane intermediate. However, the cyclization of the germacrene cation occurs in a different manner compared to the eremophilanes, leading to the characteristic decalin ring system of eudesmanes without the methyl migration seen in eremophilane biosynthesis. Eudesmane has been identified as originating from higher plant precursors. rsc.org

Drimane-type: The biosynthesis of drimane-type sesquiterpenes, found in both fungi and plants, involves a more direct cyclization of FPP. nih.govbeilstein-journals.orgmdpi.com The enzyme drimenol (B159378) cyclase, for example, catalyzes the formation of the drimane skeleton. nih.gov Unlike eremophilanes and eudesmanes, the formation of drimanes does not necessarily proceed through a germacrane intermediate. Drimane is thought to be derived from microbial sources. rsc.org

The comparative analysis of these biosynthetic pathways highlights the central role of terpene synthases in generating skeletal diversity from a single precursor, FPP. The subtle differences in the folding of the FPP molecule within the enzyme's active site and the precise control of the carbocation cascade dictate which specific sesquiterpene scaffold is formed. Subsequent tailoring enzymes, primarily CYP450s, then create the vast diversity of oxygenated derivatives, including the lactones, observed in nature. tandfonline.com

Synthetic Chemistry of Eremofrullanolide and Its Analogues

Total Synthesis Strategies for Eremofrullanolide

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available starting materials. epfl.chstanford.edutu-dresden.de For a molecule like eremofrullanolide, this presents the challenge of correctly assembling the fused ring system and establishing multiple stereocenters with high fidelity. The first total synthesis of (±)-eremofrullanolide was reported by Zoretic and co-workers, which served to verify the stereochemistry of the natural product. tandfonline.com

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler precursor structures. slideshare.netleah4sci.com This process involves imaginary "disconnections" of chemical bonds that correspond to known and reliable chemical reactions, but performed in reverse. bibliotekanauki.pl

For the synthesis of (±)-eremofrullanolide, a key retrosynthetic disconnection simplifies the target molecule by opening the γ-lactone ring. This reveals a precursor containing a carboxylic acid and a hydroxyl group, which can be formed from a more fundamental bicyclic intermediate. The core strategy of the first reported synthesis hinged on constructing the decalin ring system first, followed by the stereocontrolled introduction of the lactone.

A plausible retrosynthetic pathway for (±)-eremofrullanolide (I) is outlined below:

Lactone Formation: The final lactone ring in eremofrullanolide (I) can be formed via an intramolecular reaction. A key disconnection is the ester linkage, leading back to a hydroxy-acid or a related derivative.

Unsaturated Lactone Precursor: The α,β-unsaturated lactone can be formed from a saturated lactone via an elimination reaction, for example, from a selenide (B1212193) intermediate. This leads back to a saturated lactone (II). tandfonline.com

Decalin Core Construction: The decalin ring system with the lactone precursor (a reduced furanone ring) is a central intermediate (III). tandfonline.com The synthesis of this core is a major challenge. The reported synthesis utilized a Robinson annulation strategy, a powerful method for forming six-membered rings in fused systems. rsc.org This approach involves the conjugate addition of an enolate to an α,β-unsaturated ketone followed by an intramolecular aldol (B89426) condensation.

This analysis identifies a key intermediate, the bicyclic keto ester (IV), as a crucial building block for the synthesis. tandfonline.com

| Retrosynthetic Step | Precursor Structure | Forward Reaction Type |

| (±)-Eremofrullanolide (I) | Saturated Lactone (II) | Selenoxide Elimination |

| Saturated Lactone (II) | Hydroxy-lactone (III) | Reduction/Cyclization |

| Hydroxy-lactone (III) | Keto ester (IV) | Reduction & Lactonization |

| Keto ester (IV) | Simpler Acyclic Precursors | Robinson Annulation |

This interactive table outlines the major bond disconnections in a retrosynthetic analysis of (±)-eremofrullanolide.

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. egrassbcollege.ac.inrsc.org In the synthesis of eremofrullanolide, controlling the relative and absolute stereochemistry of its multiple chiral centers is paramount.

A critical stereoselective step in the Zoretic synthesis was the reduction of a keto ester intermediate (a precursor to III). tandfonline.com The use of the bulky reducing agent L-Selectride at a low temperature (-78 °C) was employed to achieve the desired stereochemistry at the newly formed hydroxyl center. This hydroxyl group's orientation is crucial as it dictates the stereochemistry of the subsequent lactone ring fusion. The stereoselectivity in such reductions is often governed by the steric hindrance around the carbonyl group, where the hydride attacks from the less hindered face of the molecule. egrassbcollege.ac.in

Another key transformation was the catalytic hydrogenation of an olefin. This step established the stereochemistry at two adjacent carbon atoms on the decalin ring. The hydrogen atoms are typically delivered to one face of the double bond (syn-addition), and the direction of approach is often influenced by the steric environment created by the existing ring structure. egrassbcollege.ac.in

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. wikipedia.orgnih.gov These reactions are highly efficient and can rapidly build molecular complexity from simple starting materials. kaskaden-reaktionen.de

Biomimetic synthesis seeks to mimic nature's biosynthetic pathways in the laboratory. nih.gov Terpenoid biosynthesis often involves powerful cationic cyclization cascades, where a linear precursor is folded and cyclized by enzymes (terpene cyclases) to create complex polycyclic structures. nih.govescholarship.org These enzymatic reactions proceed with remarkable chemo-, regio-, and stereoselectivity. nih.gov

While a specific cascade or biomimetic total synthesis of eremofrullanolide has not been prominently reported, the principles are highly relevant to the eremophilane (B1244597) family. A hypothetical biomimetic approach to eremofrullanolide would likely start from a farnesyl pyrophosphate derivative, which could be induced to cyclize through a series of cationic intermediates to form the characteristic decalin core. Controlling such a cascade in the lab without enzymatic machinery is a significant challenge but represents a frontier in synthetic chemistry. nih.govescholarship.org

Synthetic Modifications and Derivative Synthesis of Eremofrullanolide

Beyond total synthesis, significant effort is often directed towards modifying the natural product to create analogues. This can lead to compounds with improved biological activity, better stability, or can be used to probe structure-activity relationships.

Rational design involves the systematic synthesis of derivatives with planned structural modifications to achieve a desired property. researchgate.netrsc.org For eremofrullanolide, several key regions of the molecule could be targeted for modification:

The α,β-Unsaturated Lactone: This moiety is a Michael acceptor and is often crucial for the biological activity of sesquiterpene lactones. Modifying the substituents on the lactone ring or altering its saturation could modulate this reactivity and its biological effects.

The Methyl Groups: The stereochemistry and presence of the methyl groups contribute to the molecule's conformation. Analogues with altered methyl group configurations could be synthesized to understand their role in biological recognition.

The synthesis of such analogues would leverage the intermediates developed during total synthesis campaigns, allowing for divergent routes to a library of related compounds.

Semisynthesis is a strategy that starts from a readily available natural product or a closely related precursor to synthesize a target molecule that is less abundant or difficult to obtain. researchgate.net This approach can be more efficient than a full total synthesis.

The eremophilane family of sesquiterpenoids is large and diverse. It is plausible that a more abundant, naturally occurring eremophilane could serve as a starting material for a semisynthesis of eremofrullanolide. For instance, a precursor already containing the decalin ring system but lacking the correct oxidation pattern or the lactone ring could be chemically converted to the target molecule through a series of functional group interconversions and oxidation/reduction steps.

Biological Activities and Molecular Mechanisms of Eremofrullanolide

In Vitro and Cellular Biological Activity Investigations of Eremofrullanolide

Investigations into the biological profile of eremofrullanolide have uncovered several key activities. The compound is frequently cited as one of the active constituents in plant extracts that exhibit therapeutic potential. researchgate.netrjptonline.org Its bioactivity is often discussed in the context of the rich chemical diversity of liverworts, which are known to produce a wide array of secondary metabolites with significant biological effects. bioone.orgresearchgate.net

Eremofrullanolide has been identified as a compound contributing to the antimicrobial, and specifically antifungal, properties of certain plants. bioone.orgresearchgate.net It is listed among several biologically active constituents, including other terpenoids and aromatic compounds, that have been isolated from the lipophilic fractions of various liverworts and mosses and are known to possess antifungal activity. researchgate.netrjptonline.org While liverworts are generally recognized for these properties, the specific efficacy and spectrum of activity for purified eremofrullanolide are areas requiring more detailed investigation. dokumen.pub

Table 1: Summary of Antimicrobial Activity Findings for Eremofrullanolide

| Biological Activity | Finding | Source(s) |

|---|---|---|

| Antifungal | Identified as one of the active constituents in liverworts with known antifungal properties. | researchgate.net, rjptonline.org |

There is an association between eremofrullanolide and anti-inflammatory effects, primarily through its presence in traditional medicinal plants. The liverwort Frullania dilatata, a known source of eremofrullanolide, has been used in traditional medicine for its anti-inflammatory properties. plantaedb.com The broader class of sesquiterpene lactones is well-documented for its anti-inflammatory potential. This suggests that eremofrullanolide may contribute to the observed anti-inflammatory activity of the extracts in which it is found, although direct studies on the isolated compound are not extensively detailed in the reviewed literature.

Eremofrullanolide is recognized as a compound with cytotoxic and antitumor potential. researchgate.netrjptonline.org It is frequently listed among the active constituents isolated from liverworts that demonstrate these properties. bioone.orgrjptonline.org Several compounds from liverworts have shown interesting cytotoxic activity. bioone.org However, specific studies detailing the antiproliferative and cytotoxic effects of eremofrullanolide on human promyelocytic leukemia (HL-60) or human liver cancer (HepG2) cell lines, including quantitative data such as IC₅₀ values, are not prominently available in the reviewed scientific reports. The general cytotoxic properties attributed to it are based on its inclusion in the class of sesquiterpene lactones and its presence in extracts showing such activities. researchgate.netrjptonline.org

Table 2: Summary of Cytotoxic Activity Findings for Eremofrullanolide

| Biological Activity | Finding | Source(s) |

|---|---|---|

| Cytotoxic | Frequently listed as a constituent of liverworts known to possess cytotoxic activity. | bioone.org, researchgate.net, rjptonline.org |

Elucidation of Molecular and Cellular Mechanisms of Eremofrullanolide Action

Understanding the precise molecular interactions that underlie the biological activities of eremofrullanolide is crucial for evaluating its therapeutic potential. The research points towards its chemical structure as the key determinant of its function.

The biological activity of eremofrullanolide, like many other sesquiterpene lactones, is largely attributed to the presence of an α-methylene-γ-butyrolactone functional group. actasdermo.org This chemical moiety is an α,β-unsaturated carbonyl system that possesses high chemical reactivity. It can form covalent bonds with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. actasdermo.org This ability to alkylate proteins allows it to interact with and potentially inhibit the function of a diverse range of biomolecules, including key enzymes and transcription factors involved in cellular signaling. While this provides a general mechanism of action, specific molecular targets and the modulation of distinct biological pathways (such as NF-κB or MAPK signaling) by eremofrullanolide have not yet been specifically identified or detailed in the scientific literature.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Eremofrullanolide |

Modulation of Enzyme Activities and Influence on Cellular Processes by Eremofrullanolide

Eremofrullanolide, a sesquiterpene lactone, exerts its biological effects through the modulation of key enzymatic activities, which in turn influences fundamental cellular processes, most notably apoptosis, or programmed cell death. The cytotoxic nature of Eremofrullanolide and related compounds is intrinsically linked to their ability to interact with and alter the function of specific enzymes that regulate cell fate.

The primary mechanism of apoptosis induction by many sesquiterpene lactones involves the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.gov Apoptosis is broadly initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. qiagen.com Both pathways converge on the activation of effector caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. qiagen.commdpi.com

Eremofrullanolide is implicated in the initiation of this caspase cascade. While direct enzymatic assays specifically detailing Eremofrullanolide's interaction with each caspase are not extensively documented in publicly available literature, the induction of apoptosis by this compound strongly suggests an upstream activation of initiator caspases, such as caspase-8 (in the extrinsic pathway) or caspase-9 (in the intrinsic pathway), leading to the activation of executioner caspases. frontiersin.org The activation of caspase-9, for instance, is a critical event in the intrinsic pathway, occurring after the release of cytochrome c from the mitochondria. qiagen.com

The influence of Eremofrullanolide on cellular processes extends to its interaction with the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. nih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov The balance between these opposing factions determines the permeability of the mitochondrial outer membrane. nih.gov It is hypothesized that Eremofrullanolide, like other pro-apoptotic agents, may directly or indirectly modulate the activity of these proteins, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins. This shift in balance promotes the formation of pores in the mitochondrial membrane, facilitating the release of cytochrome c and subsequent activation of the caspase cascade. frontiersin.org

Table 1: Influence of Eremofrullanolide on Apoptosis-Related Enzymes and Proteins

| Enzyme/Protein Family | Specific Member(s) | Modulatory Effect of Eremofrullanolide (Inferred) | Cellular Process Affected |

| Caspases | Initiator Caspases (e.g., Caspase-8, Caspase-9), Effector Caspases (e.g., Caspase-3) | Activation | Apoptosis Execution |

| Bcl-2 Family | Pro-apoptotic (e.g., Bax, Bak), Anti-apoptotic (e.g., Bcl-2, Bcl-xL) | Upregulation/activation of pro-apoptotic members; Downregulation/inhibition of anti-apoptotic members | Regulation of Mitochondrial Outer Membrane Permeabilization |

Signaling Pathway Perturbations Induced by Eremofrullanolide

The biological activities of Eremofrullanolide are underpinned by its ability to perturb critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. The primary pathways identified as targets for Eremofrullanolide and structurally related sesquiterpene lactones are the STAT3 and NF-κB signaling cascades.

STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in promoting tumor cell proliferation, survival, and angiogenesis. nih.gov Aberrant, constitutive activation of the STAT3 pathway is a hallmark of many human cancers. Alantolactone, a sesquiterpene lactone with structural similarities to Eremofrullanolide, has been identified as a selective inhibitor of STAT3. biodeep.cn This inhibitory action is achieved by targeting the phosphorylation of STAT3, a critical step for its dimerization, nuclear translocation, and DNA binding activity. nih.gov Given the structural and functional similarities among sesquiterpene lactones, it is highly probable that Eremofrullanolide also exerts its anti-proliferative and pro-apoptotic effects through the inhibition of the STAT3 signaling pathway. The suppression of STAT3 activity would lead to the downregulation of its target genes, which include key regulators of cell cycle progression and apoptosis, such as cyclin D1 and members of the Bcl-2 family. nih.gov

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory response, and it also plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic genes. rockland.comnih.gov The NF-κB family of transcription factors is kept in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. rockland.com Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. The anti-inflammatory properties observed for some sesquiterpene lactones are attributed to their ability to inhibit the NF-κB pathway. This inhibition can occur at various levels, including the prevention of IκB degradation and the direct inhibition of NF-κB's DNA binding activity. By suppressing the NF-κB pathway, Eremofrullanolide could decrease the expression of anti-apoptotic proteins, thereby sensitizing cells to apoptotic stimuli.

Table 2: Signaling Pathways Perturbed by Eremofrullanolide

| Signaling Pathway | Key Proteins | Effect of Eremofrullanolide (Inferred) | Downstream Consequences |

| STAT3 Pathway | STAT3 | Inhibition of phosphorylation and activation | Decreased cell proliferation, induction of apoptosis |

| NF-κB Pathway | NF-κB, IκB | Inhibition of activation and nuclear translocation | Suppression of inflammatory responses, sensitization to apoptosis |

Structure Activity Relationship Sar Studies of Eremofrullanolide and Its Derivatives

Computational and Experimental Approaches for Eremofrullanolide SAR Analysis

While comprehensive computational studies specifically targeting eremofrullanolide are not extensively documented in publicly available research, the general principles of such analyses provide a framework for understanding its SAR.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For eremofrullanolide and its derivatives, a QSAR study would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological data, such as cytotoxic IC50 values.

However, a specific QSAR model for eremofrullanolide has not been detailed in the available scientific literature. The development of such a model would be a valuable tool for predicting the activity of novel, unsynthesized eremofrullanolide analogs, thereby guiding the design of more potent and selective compounds.

In the absence of a known specific protein target for eremofrullanolide, ligand-based drug design would be the more applicable strategy. This approach relies on the knowledge of other molecules that bind to the biological target of interest to derive a pharmacophore model. This model defines the essential structural features a molecule must possess to bind to the target.

Structure-based drug design, conversely, requires the three-dimensional structure of the biological target. If a specific receptor or enzyme that eremofrullanolide interacts with were identified and its structure elucidated (e.g., through X-ray crystallography or NMR spectroscopy), structure-based methods could be employed to design derivatives with improved binding affinity and efficacy. To date, such studies specifically focused on eremofrullanolide have not been reported.

Impact of Eremofrullanolide Structural Modifications on Biological Efficacy

Studies on a series of structurally related eremophilane-type sesquiterpenes, a class of compounds to which eremofrullanolide belongs, have provided valuable insights into the impact of structural modifications on their cytotoxic activity. Research on sixteen eremophilanolides isolated from various Senecio species has demonstrated that the nature and position of substituents on the eremophilanolide skeleton are critical determinants of their biological efficacy. nih.govresearchgate.net

Specifically, the substituents at positions C-1, C-6, and C-8 have been identified as playing a significant role in the cytotoxic effects of these compounds against various cancer cell lines. nih.govresearchgate.net This suggests that modifications at these positions in the eremofrullanolide molecule could lead to significant changes in its biological activity. For instance, the introduction or modification of ester groups at these positions could influence the compound's lipophilicity, cell permeability, and interaction with biological targets.

| Position of Modification | General Observation on Eremophilanolides | Potential Implication for Eremofrullanolide |

|---|---|---|

| C-1 | Substituents at this position significantly influence cytotoxicity. nih.govresearchgate.net | Alteration of the ester group could modulate activity. |

| C-6 | The nature of the substituent is a key determinant of biological effect. nih.govresearchgate.net | Modification of the substituent could enhance or decrease efficacy. |

| C-8 | Substitutions at this position are important for cytotoxic action. nih.govresearchgate.net | Changes to the lactone ring or adjacent groups may impact activity. |

Stereochemical Influences on Eremofrullanolide Activity (e.g., Eremofrullanolide vs. 2-epieremofrullanolide)

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like eremofrullanolide. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is often a chiral macromolecule such as a protein or nucleic acid.

Advanced Analytical Methodologies in Eremofrullanolide Research

Chromatographic Methods for Eremofrullanolide Separation and Quantification

Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a powerful and highly efficient analytical tool for the analysis of complex chemical mixtures. researchgate.netrsc.org This hyphenated technique combines the high-resolution separation capabilities of UHPLC with the high sensitivity and mass accuracy of Q-TOF-MS. researchgate.netlongdom.orgitecgoi.in UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster separations and greater resolution compared to traditional HPLC. researchgate.net The Q-TOF mass spectrometer provides accurate mass measurements for both precursor and product ions, enabling the determination of elemental compositions and facilitating the structural elucidation of unknown compounds. mdpi.comnih.gov This makes it an indispensable tool for comprehensive phytochemical profiling and the analysis of specific compounds like eremofrullanolide in complex plant extracts. researchgate.netnih.gov

In eremofrullanolide research, UHPLC-Q-TOF-MS offers the necessary sensitivity and selectivity to detect and quantify the compound, even at low concentrations within intricate biological samples. mdpi.com A notable application is in the analysis of secondary metabolites in food crops. For instance, a study investigating the metabolic profile of carrots from different farming systems utilized a UHPLC-Q-TOF-MS method to analyze various compounds, including eremofrullanolide. mdpi.com The high mass accuracy of the TOF analyzer helps in distinguishing eremofrullanolide from other isomeric compounds that may be present in the extract, ensuring reliable identification.

Table 1: Illustrative UHPLC-Q-TOF-MS Parameters for Phytochemical Analysis

| Parameter | Specification | Purpose |

| Chromatography System | UHPLC | Provides high-resolution separation of compounds in the extract. |

| Column | Reversed-phase C18 | Separates compounds based on hydrophobicity; suitable for sesquiterpene lactones. |

| Mobile Phase | Gradient of water (with formic acid) and acetonitrile/methanol | Elutes compounds with varying polarities over the course of the analysis. |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique that generates intact molecular ions (e.g., [M+H]+ or [M-H]-). |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution, accurate mass data for both parent ions and fragment ions. |

| Acquisition Mode | Full Scan MS and MS/MS | Collects data on all ions within a mass range and fragments specific ions for structural information. |

Chemometric and Metabolomic Approaches for Eremofrullanolide Profiling and Differentiation

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample, creating a "metabolic fingerprint." nih.govnih.gov When combined with chemometrics—the application of multivariate statistics to chemical data—it becomes a powerful strategy for profiling, differentiating, and authenticating biological materials. mdpi.comnih.gov This approach is particularly valuable in studying natural products like eremofrullanolide, where chemical profiles can vary based on factors like species, geographical origin, or environmental conditions. researchgate.netmdpi.com

The process typically involves analyzing a set of samples using a high-throughput technique like UHPLC-Q-TOF-MS to generate complex datasets. mdpi.comnih.gov These datasets, which contain information on thousands of metabolic features (defined by retention time and mass-to-charge ratio), are then subjected to chemometric analysis. nih.gov Unsupervised methods like Principal Component Analysis (PCA) are used for an initial overview of the data structure, while supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) are employed to classify samples and identify the specific metabolites responsible for the differentiation. mdpi.com

Research has successfully applied these methods to differentiate agricultural products based on their metabolic profiles. In a study on carrots from conventional, integrated, and organic farming systems, a metabolomic approach using UHPLC-Q-TOF-MS data was employed. mdpi.com The subsequent chemometric analysis successfully differentiated the carrots based on the farming system, cultivar, and even seeding density. mdpi.com Eremofrullanolide was identified as one of the metabolites whose concentration varied significantly with the production method. mdpi.com For example, in the conventional system, a higher seeding density led to increased amounts of eremofrullanolide, whereas the opposite trend was observed in the other two systems. mdpi.com This demonstrates the utility of metabolomics in understanding how agricultural practices influence the chemical composition of crops.

This approach is also fundamental in the chemosystematics of liverworts (Hepaticae), a primary source of eremofrullanolide. researchgate.netvulcanchem.com The distinct chemical profiles, or "fingerprints," of different liverwort species, which include sesquiterpene lactones like eremofrullanolide, serve as valuable markers for taxonomic classification and for understanding the evolutionary relationships between different species. researchgate.netbioone.org

Table 2: Research Findings on Eremofrullanolide Levels in Carrots Using Metabolomics

| Farming System | Seeding Density | Effect on Eremofrullanolide Levels | Reference |

| Conventional | Higher (9 x 10⁵) | Higher amounts | mdpi.com |

| Integrated | Lower | Lower amounts | mdpi.com |

| Organic | Lower | Lower amounts | mdpi.com |

Future Research Directions and Applications in Chemical Biology

Unexplored Biosynthetic Avenues and Enzymatic Engineering for Eremofrullanolide Production

The biosynthesis of eremofrullanolide, a sesquiterpenoid lactone, presents a fascinating area for future investigation. While the general pathway for sesquiterpenoid synthesis is understood, the specific enzymes and regulatory mechanisms governing the formation of the eremofrullanolide scaffold remain largely uncharacterized. A significant frontier in this field is the discovery and characterization of the specific cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases responsible for the intricate oxidative decorations of the eremophilane (B1244597) skeleton. acs.orgrsc.org These enzymes are crucial for introducing the functional groups that define eremofrullanolide's structure and likely its biological activity. acs.org

Recent advances in genomics and transcriptomics of bryophytes, the primary natural source of eremofrullanolide, offer a powerful toolkit for identifying candidate genes involved in its biosynthesis. dokumen.pub By integrating this "omics" data with metabolomic profiling, researchers can correlate gene expression patterns with the production of eremofrullanolide and its intermediates. This approach can pinpoint the specific enzymes for further characterization.

Furthermore, the field of enzymatic engineering holds immense promise for the sustainable production of eremofrullanolide and its analogs. au.dkdtu.dkrsc.org Once the biosynthetic genes are identified, they can be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. au.dk This heterologous expression system provides a platform for:

Directed Evolution: Techniques like error-prone PCR and DNA shuffling can be used to generate libraries of mutant enzymes with improved properties, such as enhanced catalytic efficiency, altered substrate specificity, or increased stability. rsc.org

Rational Design: Computational modeling and structural biology can guide site-directed mutagenesis to rationally engineer enzymes for specific functions. bakerlab.orgengconf.us This could involve modifying the active site to accept different substrates, thereby generating novel eremofrullanolide derivatives. bakerlab.org

Metabolic Engineering: The entire metabolic pathway in the microbial host can be optimized to increase the flux towards eremofrullanolide production. This involves upregulating the expression of key biosynthetic enzymes and downregulating competing pathways.

By exploring these unexplored biosynthetic avenues and harnessing the power of enzymatic engineering, researchers can unlock the potential for large-scale, cost-effective, and environmentally friendly production of eremofrullanolide and a diverse array of novel sesquiterpenoid compounds. au.dkdtu.dk

Novel Synthetic Strategies for Eremofrullanolide and Complex Sesquiterpenoid Scaffolds

The chemical synthesis of eremofrullanolide and other complex sesquiterpenoid lactones presents a significant challenge due to their intricate stereochemistry and densely functionalized structures. chemrxiv.org Future research in this area will likely focus on the development of more efficient, stereoselective, and scalable synthetic routes.

One promising approach is the concept of divergent synthesis , where a common intermediate, or "divergency scaffold," can be elaborated into a variety of natural product skeletons. chemrxiv.org This strategy is particularly well-suited for the synthesis of sesquiterpenoids, a class of compounds known for their structural diversity. chemrxiv.org The rational design and synthesis of a suitable divergency scaffold for eremofrullanolide would allow for the rapid generation of not only the natural product itself but also a library of structurally related analogs for biological screening. chemrxiv.orgrsc.org

Key areas for innovation in synthetic methodology include:

Novel C-H Functionalization Reactions: Developing new methods for the selective oxidation of unactivated C-H bonds is crucial for introducing the necessary oxygenation patterns found in eremofrullanolide and other sesquiterpenoids. rsc.org Radical-based approaches, mimicking the action of monooxygenases, are a particularly promising avenue. rsc.org

Stereoselective Cyclization Strategies: The construction of the fused ring system of the eremophilane core with precise stereochemical control is a major hurdle. Future strategies may involve the development of novel transition-metal-catalyzed or organocatalyzed cyclization reactions.

Late-Stage Functionalization: The ability to introduce functional groups, such as the α-methylene-γ-lactone moiety common to many biologically active sesquiterpenoids, at a late stage of the synthesis is highly desirable. chemrxiv.org This allows for greater flexibility and the generation of diverse analogs from a common advanced intermediate.

The development of novel synthetic strategies will not only provide access to significant quantities of eremofrullanolide for biological studies but also drive the discovery of new chemical reactions and reagents applicable to the synthesis of a wide range of complex natural products. nih.gov

Discovery of Undiscovered Biological Activities and Molecular Targets of Eremofrullanolide

While some biological activities of eremofrullanolide have been reported, such as its role in allergenic contact dermatitis, its full biological potential remains largely unexplored. nii.ac.jpresearchgate.net Future research should focus on systematically screening eremofrullanolide against a wide range of biological targets to uncover novel therapeutic applications.

A key area of investigation is its potential as an antimicrobial or anticancer agent . Many sesquiterpenoid lactones exhibit potent biological activities, and the unique structural features of eremofrullanolide make it a compelling candidate for further study. chemrxiv.org High-throughput screening (HTS) campaigns against panels of cancer cell lines and pathogenic microbes could rapidly identify promising leads. nih.gov

Identifying the specific molecular targets of eremofrullanolide is crucial for understanding its mechanism of action and for rational drug design. naturalproducts.net Modern chemical biology approaches can be employed to achieve this:

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. An eremofrullanolide-based probe could be used to "fish out" its binding partners from cell lysates or even in live cells. nih.gov

Computational Docking and Molecular Dynamics Simulations: In silico methods can be used to predict the binding of eremofrullanolide to known protein structures, helping to prioritize potential targets for experimental validation.

Genetic Approaches: In model organisms like C. elegans, genetic screens can be performed to identify mutants that are resistant or hypersensitive to the effects of eremofrullanolide, thereby implicating specific genes and pathways in its mode of action. nih.gov

Uncovering the undiscovered biological activities and molecular targets of eremofrullanolide could lead to the development of new therapeutic agents for a variety of diseases.

Advancements in Eremofrullanolide-Related Analytical Techniques and High-Throughput Screening

To facilitate the discovery of new biological activities and the elucidation of biosynthetic pathways, advancements in analytical techniques for the detection and quantification of eremofrullanolide are essential. waterandwastewater.commdpi.com

Chromatographic and Spectrometric Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are the workhorses for the separation and quantification of natural products. nih.gov The development of new stationary phases and mobile phase compositions can improve the resolution and sensitivity of eremofrullanolide analysis. nih.gov

Mass Spectrometry (MS): Coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) provides unparalleled sensitivity and specificity for the identification and structural elucidation of eremofrullanolide and its metabolites, even in complex biological matrices. waterandwastewater.comnih.govamericanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) can provide detailed structural information. waterandwastewater.com

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives of eremofrullanolide or for profiling the volatile components of its natural sources, GC-MS remains a valuable tool. researchgate.net

High-Throughput Screening (HTS):

The development of robust and miniaturized assays is crucial for screening large libraries of compounds for their effects on eremofrullanolide production or for identifying new biological activities of eremofrullanolide itself. epa.govselvita.comresearchgate.net

Cell-Based Assays: Reporter gene assays, where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is linked to a specific biological pathway, can be used to screen for compounds that modulate pathways affected by eremofrullanolide.

Biochemical Assays: In vitro assays using purified enzymes or receptors can be used to directly measure the effect of eremofrullanolide on its molecular targets. researchgate.net

Automation and Data Analysis: The use of robotic liquid handling systems and sophisticated data analysis software is essential for managing the large datasets generated in HTS campaigns. epa.govselvita.com

These advanced analytical and screening technologies will accelerate the pace of research on eremofrullanolide, enabling a deeper understanding of its chemistry and biology. mdpi.com

Eremofrullanolide as a Chemical Probe for Biological Systems

The unique structure and potential biological reactivity of eremofrullanolide make it an attractive candidate for development as a chemical probe . thesgc.org Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in their native environment. thesgc.orguniversiteitleiden.nl

To be an effective chemical probe, eremofrullanolide would ideally be modified to incorporate a "handle" for detection or enrichment, such as:

A fluorophore: This would allow for the visualization of the probe's localization within cells using fluorescence microscopy. rsc.org

A biotin (B1667282) tag: This would enable the affinity purification of the probe's protein targets using streptavidin-coated beads. nih.gov

A photo-crosslinking group: This would allow for the covalent and irreversible attachment of the probe to its target upon exposure to UV light, facilitating target identification.

The development of an eremofrullanolide-based chemical probe could provide a powerful tool for:

Target Identification and Validation: As mentioned previously, a probe could be used to identify the specific proteins that eremofrullanolide interacts with in a biological system. nih.gov

Mapping Protein-Protein Interactions: By observing which proteins are co-purified with the probe, it may be possible to identify protein complexes that are modulated by eremofrullanolide.

Studying Enzyme Activity: If eremofrullanolide targets an enzyme, a fluorescently labeled probe could be used to monitor enzyme activity in real-time.

The design and synthesis of a suite of eremofrullanolide-based chemical probes would open up new avenues for investigating the complex biological systems in which this fascinating natural product operates. universiteitleiden.nl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.